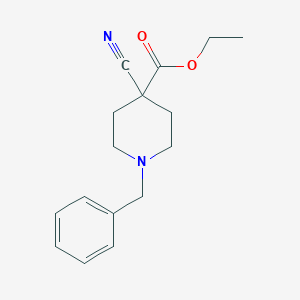

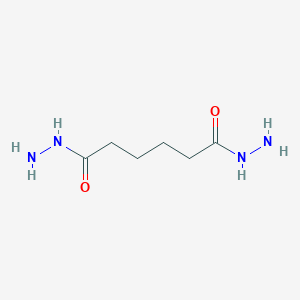

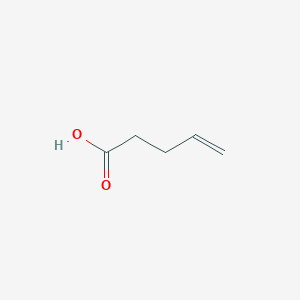

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate and related compounds involves various chemical reactions and strategies. For example, compounds have been prepared by the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature. Other methods include the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with cyanoacrylate derivatives to yield different ethyl carboxylate derivatives under similar conditions (Mohamed, 2014) (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate and its analogs have been elucidated using various spectroscopic techniques and X-ray diffraction methods. Studies show that the compound exhibits interesting structural features, including the presence of intramolecular hydrogen bonds and specific geometrical conformations that influence its reactivity and interactions (Ustabaş et al., 2017).

Chemical Reactions and Properties

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate undergoes various chemical reactions that highlight its reactivity and potential applications. These include cyclization reactions, which are crucial for the synthesis of complex heterocyclic compounds, and reactions that lead to the formation of novel compounds with potential biological activity (Radwan et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Polymer Science

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate serves as an intermediate in the synthesis and polymerization processes. It's used in the design and synthesis of new cyclic esters containing protected functional groups, which are crucial for the development of hydrophilic aliphatic polyesters. These polyesters have significant applications due to their biocompatibility and biodegradability, making them suitable for medical and environmental purposes (Trollsås et al., 2000). Additionally, this compound has been utilized in creating highly functionalized piperidine derivatives, showcasing its versatility in synthetic organic chemistry (Mohamed, 2014).

Enzymatic Reactions and Kinetic Resolution

It plays a crucial role in enzymatic reactions and kinetic resolution processes. One study demonstrated its use in the kinetic resolution of a compound to obtain S-enantiomers through a lipase-catalyzed transesterification reaction, highlighting its importance in producing chiral compounds for pharmaceutical applications (Kasture et al., 2005). Another notable application is in the microbial reduction process, where it was reduced by various microorganisms to produce diastereo- and enantioselective products, which are valuable in medicinal chemistry (Guo et al., 2006).

Material Science and Chemical Modifications

In material science, Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate is used in the development of new materials through chemical modifications. Its derivatives have been synthesized for various applications, including corrosion inhibition studies, demonstrating its potential in protecting metals against corrosion, which is crucial for extending the lifespan of materials (Insani et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Propiedades

IUPAC Name |

ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-2-20-15(19)16(13-17)8-10-18(11-9-16)12-14-6-4-3-5-7-14/h3-7H,2,8-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMGPVRBKDTWFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558581 |

Source

|

| Record name | Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate | |

CAS RN |

123730-67-6 |

Source

|

| Record name | Ethyl 4-cyano-1-(phenylmethyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123730-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)

![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B46787.png)